molecular formula C12H11ClN2O3S B1271008 4-Aminophenyl 3-amino-4-chlorobenzene-1-sulfonate CAS No. 64910-68-5

4-Aminophenyl 3-amino-4-chlorobenzene-1-sulfonate

Cat. No. B1271008
CAS RN: 64910-68-5
M. Wt: 298.75 g/mol
InChI Key: COMDKLMEFBOYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminophenyl 3-amino-4-chlorobenzene-1-sulfonate, also known as 4-aminophenyl-3-amino-4-chlorobenzene-1-sulfonate or 4-AP-3-ACB-1-SO3 is a chemical compound used in scientific research. It is a white crystalline solid with a melting point of 170-172 °C and a solubility of 0.7 g/100 mL in water. It is a sulfonate of 4-aminophenyl 3-amino-4-chlorobenzene, and is used as a reagent in organic synthesis. 4-AP-3-ACB-1-SO3 is used in a variety of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Polymer Synthesis and Modification

  • Preparation of Sulfonated Polymeric Membranes

    The compound has been utilized in synthesizing sulfonated poly(arylene ether ketone sulfone) copolymers. These copolymers, upon crosslinking, exhibit improved properties such as dimensional stability, oxidative stability, methanol resistance, and mechanical stability. This makes them suitable for applications in proton exchange membrane fuel cells (Xu et al., 2014).

  • Novel Thermally Stable Polyimides

    The compound is a key ingredient in the synthesis of novel diamines with built-in sulfone, ether, and amide structure. These diamines are used to create thermally stable polyimides, which are characterized by their robustness and are studied for their potential applications (Mehdipour‐Ataei et al., 2004).

Dye and Pigment Production

  • Synthesis of Dye Intermediates

    The compound serves as a precursor in the synthesis of various dye intermediates. One such application is in the preparation of 4-amino-4'-nitrodiphenyl sulfide, which has potential utility in dye industries (Pilyugin, 2003).

  • Production of Colorless and Transparent Films

    It's used in the creation of colorless and transparent polyimide films. The diamine monomers, including this compound, are characterized for their thermal and mechanical properties, optical transparency, and solubility, emphasizing the correlation with monomer structures (Jeon et al., 2022).

properties

IUPAC Name

(4-aminophenyl) 3-amino-4-chlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S/c13-11-6-5-10(7-12(11)15)19(16,17)18-9-3-1-8(14)2-4-9/h1-7H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMDKLMEFBOYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364708
Record name 4-Aminophenyl 3-amino-4-chlorobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminophenyl 3-amino-4-chlorobenzene-1-sulfonate

CAS RN

64910-68-5
Record name 4-Aminophenyl 3-amino-4-chlorobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.